molecular formula C11H15NO3 B12694407 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione CAS No. 92147-31-4

2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione

Cat. No.: B12694407
CAS No.: 92147-31-4
M. Wt: 209.24 g/mol
InChI Key: ONCNQZKXMYABQC-UHFFFAOYSA-N
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Description

2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require anhydrous solvents and the use of a base to facilitate the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated spiro compound.

Scientific Research Applications

2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Allyl-8-oxa-2-azaspiro(4.5)decane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets . The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

CAS No.

92147-31-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-prop-2-enyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C11H15NO3/c1-2-5-12-9(13)8-11(10(12)14)3-6-15-7-4-11/h2H,1,3-8H2

InChI Key

ONCNQZKXMYABQC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CC2(C1=O)CCOCC2

Origin of Product

United States

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